![molecular formula C6H5N3 B1603340 Pyrazolo[1,5-b]pyridazine CAS No. 35731-27-2](/img/structure/B1603340.png)
Pyrazolo[1,5-b]pyridazine
Descripción general
Descripción
Pyrazolo[1,5-b]pyridazine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the fused ring system. Another approach involves the use of 1,3-dipolar cycloaddition reactions, where azides and alkynes react to form the pyrazole ring, which is then fused with a pyridazine ring through subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Substituent Effects on Reactivity
Substituents at the R₁ , R₂ , and R₃ positions significantly influence both synthetic outcomes and bioactivity:
-
Electron-withdrawing groups (EWGs) at R₁ (e.g., CF₃) reduce potency against human kinases (e.g., CDK-2) by >1,000-fold but retain antiparasitic activity .
-
Methoxy groups at R₃ enhance selectivity for Trypanosoma brucei over human GSK-3β .
Table 2: Impact of R₁ Substitution on Biological Activity
Compound | R₁ Substituent | T. b. brucei IC₅₀ (μM) | CDK-2 IC₅₀ (μM) |
---|---|---|---|
10e | H | 0.05 | 0.01 |
10f | 4-(CF₃)Ph | 5.0 | >10 |
10g | 4-(OMe)Ph | 0.10 | 0.02 |
Formylation and Oxidation
-
Vilsmeier-Haack formylation introduces aldehyde groups at position 3 of pyrazolo[1,5-b]pyridazine using DMF/POCl₃ .
-
Osmium tetroxide oxidizes vinyl groups to diols, which are further cleaved with NaIO₄ to yield ketones .
Decarboxylation and Cycloaddition
-
Heating pyridazinethione derivatives induces decarboxylation , forming 2-S-methylpyridazines (e.g., 15 ) .
-
1,3-Dipolar cycloaddition with hydrazine derivatives produces pyrazolo[3,4-c]pyridazines (e.g., 16 ) .
Cross-Coupling Reactions
Sonogashira coupling enables head-group diversification:
-
Ethynylpyridines react with trimethylsilylacetylene, followed by desilylation and cycloaddition, to generate pyrazolo[1,5-a]pyridine hybrids (e.g., 11 ) .
-
Palladium-catalyzed C–H activation in hexafluoroisopropanol (HFIP) facilitates arylation at positions 5 and 6 .
Selectivity Optimization
Structural modifications improve selectivity for parasitic targets:
-
Replacing the pyrimidine hinge binder with pyridine reduces human kinase affinity while maintaining antiparasitic potency .
-
3,4-Disubstituted phenyl rings minimize steric clashes in human CDK-2 binding pockets .
Figure 1: Key Interactions in Pyrazolo[1,5-b]pyridazine-Based Inhibitors
-
H-bonding between pyrimidine N and kinase backbone.
-
Hydrophobic pockets accommodate aryl substituents.
Physicochemical Optimization
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity and is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties, making it valuable in the field of materials science.
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and regulation. By binding to the active site of these enzymes, this compound can modulate their activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyridazine: A simpler heterocyclic compound that shares the pyridazine ring but lacks the fused pyrazole ring.
Pyrimidine: A six-membered ring with two nitrogen atoms, structurally related but with distinct properties.
Uniqueness: Pyrazolo[1,5-b]pyridazine is unique due to its fused ring system, which imparts specific electronic and steric properties
Actividad Biológica
Pyrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pain management. This article synthesizes current research findings, including case studies, data tables, and detailed evaluations of its biological activity.
The this compound scaffold consists of a pyrazole ring fused to a pyridazine ring. This unique structure allows for interaction with various biological targets, including enzymes and receptors involved in disease pathways. The mechanism of action often involves the inhibition of specific kinases and modulation of signaling pathways critical for cell growth and survival.
1. Anticancer Properties
Research has highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to inhibit key kinases involved in tumor growth:
- Pim-1 Kinase Inhibition : this compound derivatives have demonstrated potent inhibitory effects on Pim-1 kinase, which is linked to various cancers. For instance, compound 11b exhibited over 98% inhibition at 1 μM concentration against Pim-1, showcasing its selectivity and potency .
- Kinase Selectivity Profile : A study assessed the selectivity of various derivatives against a panel of 119 oncogenic kinases. The results indicated that while some compounds inhibited multiple kinases, they maintained a favorable selectivity profile essential for minimizing side effects .
Compound | Kinase Target | % Inhibition at 1 μM |
---|---|---|
11b | Pim-1 | >98% |
11b | TRKC | 96% |
11b | Flt-3 | 95% |
2. Analgesic Effects
Beyond anticancer activity, this compound has shown promise in pain management:
- Neuropathic Pain Models : In animal studies, certain derivatives demonstrated significant analgesic effects in models of neuropathic pain. For example, one derivative was effective at an ED50 of 1.5 mg/kg p.o., comparable to established analgesics like rofecoxib .
- Mechanism of Action : The analgesic properties are thought to result from the inhibition of cyclooxygenase enzymes and modulation of neuropeptide activity, thereby reducing pain perception .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound derivatives:
- Study on Kinase Inhibition : A high-throughput screening identified several this compound analogs with varying potencies against human kinases and Trypanosoma brucei. The data indicated that specific substitutions significantly impacted the efficacy against both targets .
- Clinical Relevance : The potential for these compounds as therapeutic agents has been underscored by their ability to modulate pathways involved in cancer progression and pain signaling.
Q & A
Q. What are common synthetic methodologies for preparing pyrazolo[1,5-b]pyridazine derivatives?
Basic Research Question
this compound derivatives are typically synthesized via multi-step routes starting from commercially available reagents. A representative method involves:
- Step 1 : Condensation of pyridazine precursors with chloropyrimidine intermediates under reflux conditions. For example, 3-(2-chloropyrimidin-4-yl)this compound (Compound 4) is synthesized using sec-BuOH and trifluoroacetic acid (TFA) as a catalyst .
- Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions. For instance, 5-amino-2-(4-methylpiperazin-1-yl)benzonitrile can react with Compound 4 to yield pharmacologically active derivatives .
Key Considerations : Optimize reaction time, solvent polarity, and catalyst loading to improve yields. Monitor intermediates via TLC or HPLC.
Q. How can structural modifications enhance kinase inhibitory activity in this compound derivatives?
Advanced Research Question
Structure-activity relationship (SAR) studies combined with high-resolution X-ray crystallography reveal critical modifications:
- Backbone Optimization : Introducing substituents at position 3 (e.g., pyrimidine groups) improves hydrogen bonding with kinase active sites, as seen in DYRK1A inhibitors .
- Solvent-Exposed Regions : Adding hydrophobic groups (e.g., aniline derivatives) enhances selectivity by occupying solvent-exposed pockets in GSK-3β .
- Ligand Efficiency : this compound scaffolds with <i>K</i>d values < 100 nM and ligand efficiencies > 0.3 are prioritized for <i>in vivo</i> studies .
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis (e.g., V324A mutation in CLK1) .
Q. What are the applications of this compound derivatives in advanced energetic materials?
Advanced Research Question
Tetrazolo[1,5-b]pyridazine derivatives exhibit exceptional detonation performance and thermal stability:
- Primary Explosives : Compound 3at (6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine) shows a detonation velocity of 8746 m s<sup>-1</sup> and initiates RDX detonation at a low MPC of 40 mg, outperforming lead azide .
- Secondary Explosives : Compound 6 (8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine) has a decomposition temperature > 250°C and insensitivity to friction/impact .
Synthetic Strategy : Two-step routes from commercial reagents, with azidation and nitration as key steps. Monitor purity via DSC and impact sensitivity testing .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
Basic Research Question
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on coupling constants (e.g., δ 8.58 ppm for pyridazine protons) and confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas (e.g., [M + H]<sup>+</sup> for C13H11N5O: calc. 254.1042, found 254.1039) .
- Elemental Analysis : Validate purity (e.g., C: 61.65% calc. vs. 61.78% found) .
Best Practice : Use deuterated solvents (e.g., CDCl3) and internal standards (e.g., TMS) for accurate NMR data .
Q. How do computational methods guide the design of this compound-based therapeutics?
Advanced Research Question
- Binding Mode Prediction : Docking studies with GSK-3β show hydrogen bonding between pyrimidine NH and Val135, while hydrophobic groups occupy the back pocket formed by Leu132 .
- Kinome-Wide Selectivity : Virtual screening against kinase databases (e.g., KLIFS) identifies off-target risks. For example, pyrazolo[1,5-b]pyridazines exhibit >100-fold selectivity over CDK2 and CLK2 .
Validation : Pair computational predictions with <i>in vitro</i> kinase profiling (e.g., DiscoverX KINOMEscan<sup>®</sup>) .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Advanced Research Question
- Purification : Column chromatography (e.g., silica gel with CH2Cl2:MeOH gradients) is labor-intensive; switch to recrystallization or HPLC for bulk batches .
- Thermal Sensitivity : Nitro and azido groups require low-temperature handling (< 0°C) to prevent decomposition .
- Yield Optimization : Scale-up reactions often reduce yields due to side reactions. Use flow chemistry for exothermic steps (e.g., azidation) .
Q. How do this compound derivatives address selectivity in kinase inhibition?
Advanced Research Question
- Back-Pocket Interactions : Van der Waals contacts with residues like V324 in CLK1 position the heterocycle for hydrogen bonding with K191, reducing off-target effects .
- Front-Pocket Modifications : Bulky substituents (e.g., 4-methylpiperazine) sterically hinder binding to non-target kinases like JNK3 .
Experimental Validation : Use isoform-specific assays (e.g., DYRK1A vs. DYRK1B) and measure IC50 shifts in mutant kinases .
Q. What safety protocols are essential when handling this compound intermediates?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal exposure .
- Waste Management : Segregate azide-containing waste and treat with sodium nitrite/acid baths before disposal .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HNO3 during nitration) .
Propiedades
IUPAC Name |
pyrazolo[1,5-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-6-3-5-8-9(6)7-4-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHVEWNQMCXEGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631678 | |
Record name | Pyrazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35731-27-2 | |
Record name | Pyrazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.